molecular formula C20H19N3OS B2389493 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-01-5

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2389493
CAS RN: 536704-01-5
M. Wt: 349.45
InChI Key: UPXROKDNJBPRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as BPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine and agriculture. BPI is a heterocyclic compound that contains a pyrimidine ring fused with an indole ring.

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes such as DNA replication and protein synthesis. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cells. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to DNA damage and cell death. In addition, this compound has been found to affect the expression of genes involved in various cellular processes such as cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. This compound also exhibits potent biological activities at relatively low concentrations, making it an attractive compound for further research. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to study its effects on cells.

Future Directions

For 2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one research include the development of new anticancer drugs and the evaluation of its efficacy and safety in agricultural settings.

Synthesis Methods

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be synthesized using a multi-step process involving the reaction of 2-amino-3-phenylindole with butylthiol in the presence of a catalyst such as trifluoroacetic acid. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield the final product, this compound. The synthesis method has been optimized to achieve high yields of this compound with high purity.

Scientific Research Applications

2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been found to exhibit various biological activities such as anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been found to be effective against fungal infections such as Candida albicans and Aspergillus flavus. In addition, this compound has shown promising results as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

2-butylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-3-13-25-20-22-17-15-11-7-8-12-16(15)21-18(17)19(24)23(20)14-9-5-4-6-10-14/h4-12,21H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXROKDNJBPRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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